molecular formula C12H7BrF2O B6383292 3-Bromo-5-(3,5-difluorophenyl)phenol, 95% CAS No. 1261957-01-0

3-Bromo-5-(3,5-difluorophenyl)phenol, 95%

Cat. No. B6383292
CAS RN: 1261957-01-0
M. Wt: 285.08 g/mol
InChI Key: MEKCQJFDDXDDLI-UHFFFAOYSA-N
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Description

3-Bromo-5-(3,5-difluorophenyl)phenol, 95% (3-B5-DFPP) is an organobromine compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in most organic solvents. 3-B5-DFPP is widely used in organic synthesis, biochemistry, and analytical chemistry, and has been used for various applications in the laboratory.

Scientific Research Applications

3-Bromo-5-(3,5-difluorophenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as monofluorinated and difluorinated phenols, as well as in the synthesis of polymers. It has also been used in the synthesis of peptides, proteins, and other biologically active compounds. Additionally, 3-Bromo-5-(3,5-difluorophenyl)phenol, 95% has been used as a catalyst in the synthesis of polymers and other organic compounds. It has also been used in the synthesis of polymers for use in medical applications.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3,5-difluorophenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as an electron donor in the reaction, allowing for the formation of a new bond between the two reactants. Additionally, the compound is believed to act as a catalyst, allowing for the reaction to proceed at a faster rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3,5-difluorophenyl)phenol, 95% are not fully understood. However, it has been suggested that the compound may have some anti-inflammatory properties. Additionally, it has been shown to have antifungal and antibacterial activity.

Advantages and Limitations for Lab Experiments

3-Bromo-5-(3,5-difluorophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a stable and non-toxic compound, making it safe to handle and use in the laboratory. Additionally, it is a low-cost compound, making it an attractive option for use in research. However, there are some limitations to its use in the laboratory. For example, the compound is sensitive to light and air, making it difficult to store for long periods of time. Additionally, the compound is relatively insoluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for research involving 3-Bromo-5-(3,5-difluorophenyl)phenol, 95%. For example, further research could be conducted to explore the potential therapeutic applications of the compound, such as its anti-inflammatory and anti-fungal/bacterial activities. Additionally, further research could be conducted to explore the potential use of the compound as a catalyst in the synthesis of polymers and other organic compounds. Finally, further research could be conducted to explore the potential use of 3-Bromo-5-(3,5-difluorophenyl)phenol, 95% in drug delivery systems.

Synthesis Methods

3-Bromo-5-(3,5-difluorophenyl)phenol, 95% can be synthesized by the reaction of 3-bromo-5-fluorophenol with 3,5-difluorobenzene in the presence of a base such as sodium hydroxide. The reaction proceeds via an SN2 nucleophilic substitution reaction. The reaction is typically carried out at room temperature, and the desired product is obtained in high yields. The reaction can be further optimized by varying the reaction conditions, such as temperature, time, and solvent.

properties

IUPAC Name

3-bromo-5-(3,5-difluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF2O/c13-9-1-7(4-12(16)5-9)8-2-10(14)6-11(15)3-8/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKCQJFDDXDDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Br)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686393
Record name 5-Bromo-3',5'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(3,5-difluorophenyl)phenol

CAS RN

1261957-01-0
Record name 5-Bromo-3',5'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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